N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of 4-phenylpiperazine with an appropriate acylating agent to form the piperazine derivativeThe final step involves the formation of the amide linkage by reacting the intermediate with an appropriate carboxylic acid derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals[][3].
Mechanism of Action
The mechanism of action of N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide
- N-(2-Methoxyethyl)-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-N’-(2-pyridinyl)succinamide
- Benzamide, 2,5-dichloro-N-[2-[(3-methylbutyl)amino]-2-oxoethyl]
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a piperazine ring and a phenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H28N4O2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[2-(3-methylbutylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H28N4O2/c1-15(2)8-9-19-17(23)14-20-18(24)22-12-10-21(11-13-22)16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3,(H,19,23)(H,20,24) |
InChI Key |
BRRJZINIQPGHRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CNC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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